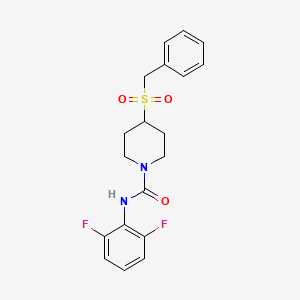

acetonitrile CAS No. 1993481-49-4](/img/structure/B2673940.png)

(2E)-[(4-bromo-2-fluorophenyl)sulfonyl](pyrrolidin-2-ylidene)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

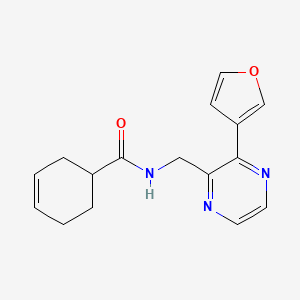

“(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile” is a chemical compound with the molecular formula C12H10BrFN2O2S . It has an average mass of 345.187 Da and a monoisotopic mass of 343.963043 Da . This product is intended for research use only.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and stability. Unfortunately, the retrieved data doesn’t provide specific information about these properties for this compound .Scientific Research Applications

Synthesis and Antibacterial Activity

Research has demonstrated the use of related pyrrolidinyl-sulfonyl compounds in the synthesis of novel derivatives with significant antibacterial activity. For example, Bogdanowicz et al. (2013) explored the synthesis of new cyanopyridine derivatives using a related substrate, leading to compounds with minimal inhibitory concentrations against aerobic and anaerobic bacteria ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).

Electrochemical Copolymerization

Şahin et al. (2002) studied the electrochemical copolymerization of aniline and anilinesulfonic acids in an acetonitrile solution, highlighting the synthesis and properties of conducting polymers. This research indicates the potential application of related compounds in developing materials with unique electrical conductivity properties (Şahin et al., 2002).

Basicity Scale in Acetonitrile

A study by Kaljurand et al. (2000) created a self-consistent spectrophotometric basicity scale in acetonitrile for various bases, including pyrrolidinyl phosphoranes. This work is crucial for understanding the basicity and reactivity of similar compounds in non-aqueous solvents (Kaljurand et al., 2000).

High-Voltage Electrolyte Additive

Deng et al. (2019) investigated (phenylsulfonyl)acetonitrile as an additive to improve the performance of lithium-ion batteries. This research demonstrates the potential of sulfonyl-containing compounds in enhancing the stability and efficiency of energy storage devices (Deng et al., 2019).

Sulfonation and Catalysis

Research by Janosik et al. (2006) on the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile highlights the application of sulfonyl compounds in synthesizing sulfonamide derivatives. These derivatives have potential uses in medicinal chemistry and as enzyme inhibitors (Janosik et al., 2006).

These studies underscore the versatility of "(2E)-(4-bromo-2-fluorophenyl)sulfonylacetonitrile" and related compounds in various scientific research applications, including antibacterial activity, material science, energy storage, and chemical synthesis.

Mechanism of Action

The mechanism of action of this compound isn’t specified in the retrieved data. The mechanism of action generally refers to how a compound interacts with biological systems, which is often specific to the compound’s intended use or application. As this compound is intended for research use, its mechanism of action may be subject to the specifics of the research it’s being used in.

properties

IUPAC Name |

(2E)-2-(4-bromo-2-fluorophenyl)sulfonyl-2-pyrrolidin-2-ylideneacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrFN2O2S/c13-8-3-4-11(9(14)6-8)19(17,18)12(7-15)10-2-1-5-16-10/h3-4,6,16H,1-2,5H2/b12-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNOLILFDVDSDK-ZRDIBKRKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C#N)S(=O)(=O)C2=C(C=C(C=C2)Br)F)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C(/C#N)\S(=O)(=O)C2=C(C=C(C=C2)Br)F)/NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

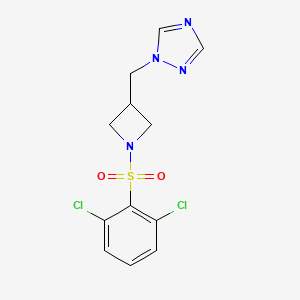

![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(2-cyano-3-methylbutan-2-yl)propanamide](/img/structure/B2673857.png)

![6-(2-Methoxyphenyl)-2-[1-(2-pyrazol-1-ylpropanoyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2673870.png)

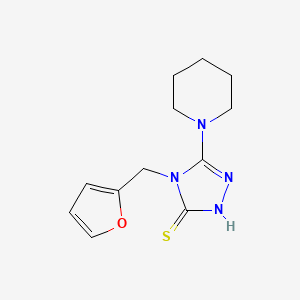

![Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2673872.png)

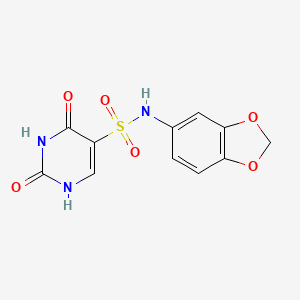

![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2673874.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)